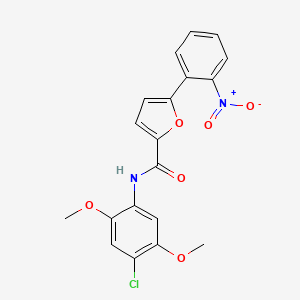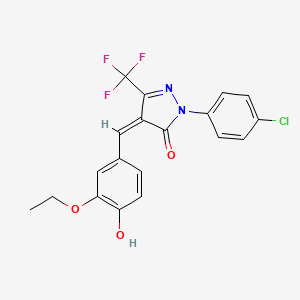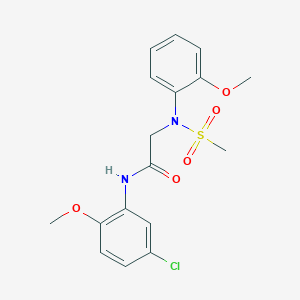
N-(4-chloro-2,5-dimethoxyphenyl)-5-(2-nitrophenyl)-2-furamide
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-5-(2-nitrophenyl)-2-furamide, commonly known as 25C-NBOMe, is a synthetic phenethylamine derivative that has been gaining popularity as a recreational drug. However, its potential as a research chemical has also been recognized, and it has been studied extensively for its unique properties and potential applications in scientific research.
Mechanism of Action
The mechanism of action of 25C-NBOMe is similar to that of other phenethylamine derivatives such as LSD and psilocybin. It binds to and activates the 5-HT2A receptor, leading to an increase in serotonin levels in the brain. This can result in altered perception, mood, and cognition, which makes it a useful tool for studying the effects of serotonin on these processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 25C-NBOMe are not fully understood, but it has been found to produce hallucinogenic effects similar to those of LSD and other psychedelics. It has also been found to have a high affinity for the 5-HT2A receptor, which suggests that it may have potential therapeutic applications in the treatment of various psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 25C-NBOMe in scientific research is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, its potential as a research chemical is limited by its status as a controlled substance in many countries, which makes it difficult to obtain and use in laboratory experiments.
Future Directions
There are several potential future directions for research on 25C-NBOMe. One area of interest is its potential therapeutic applications in the treatment of various psychiatric disorders, such as depression and anxiety. Another area of interest is its potential as a tool for studying the role of the 5-HT2A receptor in various physiological and pathological conditions. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Conclusion
In conclusion, 25C-NBOMe is a synthetic phenethylamine derivative that has potential applications in scientific research. Its high affinity for the 5-HT2A receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, its potential as a research chemical is limited by its status as a controlled substance in many countries. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Scientific Research Applications
25C-NBOMe has been studied extensively for its potential applications in scientific research. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain. This makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions.
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-5-(2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O6/c1-26-17-10-13(18(27-2)9-12(17)20)21-19(23)16-8-7-15(28-16)11-5-3-4-6-14(11)22(24)25/h3-10H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAOUXDSJBDZMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3549213.png)
![N-(3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B3549219.png)

![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3549244.png)
![4-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3549252.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3549260.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B3549264.png)
![6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3549271.png)
![2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3549281.png)
![2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3549282.png)
![N-(2-fluorophenyl)-2-[5-(mesitylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3549284.png)
![N-(4-methoxybenzyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3549298.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3549306.png)
